molecular formula C7H8INO2S B3266833 3-Iodo-4-methylbenzene-1-sulfonamide CAS No. 437604-15-4

3-Iodo-4-methylbenzene-1-sulfonamide

Cat. No.: B3266833
CAS No.: 437604-15-4
M. Wt: 297.12 g/mol
InChI Key: CDARHVDXDFHNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-methylbenzene-1-sulfonamide (CAS 437604-15-4) is a high-value synthetic intermediate and building block in organic chemistry and drug discovery research . With the molecular formula C7H8INO2S and a molecular weight of 297.11 g/mol, this compound features a sulfonamide group and an iodine atom on a toluene backbone, making it a versatile substrate for constructing complex molecules . The primary sulfonamide group is a key motif in medicinal chemistry, found in a wide array of pharmacologically active agents, and can be used for further derivatization or to introduce sulfonamide-based biological activity . The iodine substituent serves as an excellent handle for modern metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing researchers to efficiently create carbon-carbon bonds and introduce complex aromatic systems . This dual functionality makes 3-Iodo-4-methylbenzene-1-sulfonamide a particularly useful reagent for the synthesis of compound libraries and the development of new pharmaceutical candidates, including investigations into potent drug classes like topoisomerase I inhibitors . It is also related to 3-Iodo-4-methylbenzene-1-sulfonyl chloride, a similarly versatile intermediate used in the synthesis of various sulfonamide derivatives . This product is intended for research and further manufacturing applications only and is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDARHVDXDFHNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Iodo-4-methylbenzene-1-sulfonamide CAS 437604-15-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Iodo-4-methylbenzene-1-sulfonamide (CAS 437604-15-4) , a critical intermediate in medicinal chemistry. It is structured to serve researchers optimizing lead compounds, particularly in kinase and carbonic anhydrase inhibitor discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

3-Iodo-4-methylbenzene-1-sulfonamide is a bifunctional aryl scaffold characterized by two orthogonal reactive sites: an electrophilic aryl iodide and a nucleophilic sulfonamide. This duality allows for sequential functionalization, making it an ideal building block for fragment-based drug discovery (FBDD).

Core Properties Table[8]
PropertyValue / Description
CAS Number 437604-15-4
IUPAC Name 3-Iodo-4-methylbenzenesulfonamide
Molecular Formula C₇H₈INO₂S
Molecular Weight 297.11 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in Water
LogP (Predicted) ~1.8 - 2.1
pKa (Sulfonamide) ~10.0 (NH acidic proton)
Key Precursor 3-Iodo-4-methylbenzenesulfonyl chloride (CAS 953725-14-9)

Synthetic Utility & Reactivity Logic

The strategic value of this molecule lies in its chemoselectivity . The aryl iodide at the meta position (relative to the sulfonamide) provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) without interfering with the sulfonamide group. Conversely, the sulfonamide moiety can be derivatized (N-alkylation, N-acylation) or used as a primary pharmacophore before or after the cross-coupling step.

Reactivity Workflow Diagram

ReactivityMap Core 3-Iodo-4-methyl benzene-1-sulfonamide Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Core->Suzuki Aryl Iodide Reactivity Alkylation N-Alkylation / Acylation (Base-Mediated) Core->Alkylation Sulfonamide NH Reactivity Biaryl Biaryl Sulfonamides (Kinase Inhibitor Scaffolds) Suzuki->Biaryl C-C Bond Formation N_Sub N-Substituted Sulfonamides (Solubility/Potency Tuning) Alkylation->N_Sub N-C/N-C(O) Bond Formation

Figure 1: Orthogonal reactivity map showing the dual-functional nature of the scaffold.

Experimental Protocols

Protocol A: Synthesis via Ammonolysis

Context: If the sulfonamide is not commercially available, it is most reliably synthesized from its corresponding sulfonyl chloride. This protocol ensures high yield and purity by avoiding hydrolysis side-reactions.

Reagents:

  • 3-Iodo-4-methylbenzenesulfonyl chloride (CAS 953725-14-9) [1][1]

  • Ammonium hydroxide (28-30% NH₃ in H₂O) or Ammonia in Methanol (7N)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-iodo-4-methylbenzenesulfonyl chloride in THF (5 mL/mmol). Cool the solution to 0°C in an ice bath.

  • Ammonolysis: Slowly add 5.0 eq of Ammonium hydroxide (or 7N NH₃/MeOH) dropwise. Note: Excess ammonia acts as both the nucleophile and the scavenger for the HCl byproduct.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[2][1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF/MeOH.

    • Dilute the residue with water (10 mL/mmol) and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate the solvent. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: This protocol is optimized for aryl iodides, which are highly reactive and often do not require phosphine ligands as complex as those needed for aryl chlorides.

Reagents:

  • 3-Iodo-4-methylbenzene-1-sulfonamide (1.0 eq)

  • Aryl Boronic Acid (1.2 - 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Combine the sulfonamide, boronic acid, and base in a microwave vial or round-bottom flask. Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvation: Add the degassed solvent mixture (Dioxane/Water).

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of inert gas.

  • Reaction:

    • Thermal: Heat to 80-90°C for 4-12 hours.

    • Microwave: Irradiate at 100-120°C for 20-40 minutes (recommended for rapid screening).

  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[3] Concentrate and purify via silica gel chromatography.

Applications in Drug Discovery[11][12][13]

Kinase Inhibition

The 3-iodo-4-methyl motif is structurally homologous to the "head" groups of several Type II kinase inhibitors. The iodine atom can be replaced by heteroaryl groups (via Suzuki coupling) to interact with the hinge region or the DFG-motif of kinases. The sulfonamide group often serves as a hydrogen bond donor/acceptor to the Glu/Lys pair in the active site.

Carbonic Anhydrase (CA) Inhibitors

Primary sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrases. The presence of the ortho-methyl group (relative to the iodine) and the meta-iodine (relative to the sulfonamide) influences the selectivity profile against CA isoforms (e.g., hCA IX vs hCA II) by sterically modulating the fit within the hydrophobic pocket of the enzyme [2].

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<300 Da) and high ligand efficiency potential, this compound is an excellent "fragment" for screening libraries. The iodine atom provides a synthetic vector for rapid elaboration into "lead-like" space.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for aryl sulfonamides and aryl halides .

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (due to the C-I bond); store in amber vials.

  • Disposal: Dispose of as hazardous chemical waste. Do not allow to enter drains or water courses.

References

  • PubChem Compound Summary. (n.d.). 2-Iodo-4-methylbenzene-1-sulfonamide (CID 2824931).[5] National Center for Biotechnology Information. Retrieved from [Link](Note: Verifies the structural class and isomeric relationships).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual reference for Sulfonamide utility).
  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).

Sources

Halogenated Sulfonamide Intermediates: Dual-Role Architectures in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated sulfonamides represent a bifurcation in synthetic utility, serving two distinct but critical roles in modern drug discovery and agrochemistry. They exist either as N-halogenated reagents (sources of electrophilic nitrogen/halogens) or Ring-halogenated scaffolds (stable platforms for cross-coupling).

This guide deconstructs the technical application of both classes. It moves beyond textbook definitions to address the practical challenges of solubility, catalyst poisoning, and chemoselectivity that bench scientists face. We focus on their application in constructing "privileged structures"—molecular motifs statistically overrepresented in FDA-approved therapeutics.

Part 1: Structural Diversity & Reactivity Profiles

To utilize these intermediates effectively, one must first distinguish the reactive site. The chemical behavior is dictated entirely by the position of the halogen atom relative to the sulfonyl group.

Table 1: Comparative Utility of Halogenated Sulfonamide Classes
FeatureClass A: N-Halogenated Sulfonamides Class B: Ring-Halogenated Sulfonamides
General Structure

(e.g., Chloramine-T)

(e.g., 4-Bromobenzenesulfonamide)
Reactive Species Nitrenoid (

), Electrophilic Halogen (

)
Aryl Electrophile (

)
Primary Utility Aziridination, Aminohydroxylation, OxidationCross-Coupling (Suzuki, Buchwald),

Stability Low/Moderate: Sensitive to moisture/heat. Explosive potential.[1]High: Stable crystalline solids.
Key Challenge Controlling the release of

vs. Nitrene transfer.
Catalyst poisoning by the sulfonamide nitrogen (

).
Visualization: The Reactivity Landscape

The following diagram maps the divergent pathways available to a chemist when employing these intermediates.

ReactivityLandscape Center Halogenated Sulfonamide Intermediates NHalo N-Halogenated (Reagents) Center->NHalo RingHalo Ring-Halogenated (Scaffolds) Center->RingHalo Nitrene Nitrene Transfer (Aziridination) NHalo->Nitrene Oxyam Sharpless Oxyamination NHalo->Oxyam Oxidant Oxidation (Sulfide → Sulfimine) NHalo->Oxidant Suzuki Suzuki-Miyaura (C-C Bond) RingHalo->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) RingHalo->Buchwald Heck Heck Reaction (Alkenylation) RingHalo->Heck

Figure 1: Divergent synthetic pathways. N-halo variants act as oxidants/transfer reagents, while Ring-halo variants serve as electrophilic partners in catalysis.

Part 2: Synthesis Strategies & Protocols

Protocol A: Robust Assembly of Ring-Halogenated Scaffolds

Objective: Synthesis of 4-bromo-N-methylbenzenesulfonamide. Context: This is a foundational scaffold. The primary failure mode in this synthesis is the formation of bis-sulfonamides (


) or hydrolysis of the sulfonyl chloride due to poor pH control.

Reagents:

  • 4-Bromobenzenesulfonyl chloride (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.2 equiv)

  • Triethylamine (

    
    , 1.5 equiv) or Pyridine
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Temperature Control: Charge a round-bottom flask with the amine and base in DCM. Cool to 0°C . Why? Sulfonylation is highly exothermic. Uncontrolled heat promotes hydrolysis of the chloride and bis-sulfonylation.

  • Controlled Addition: Dissolve the sulfonyl chloride in minimal DCM. Add this solution dropwise to the amine mixture over 30 minutes.

  • The "Senior Scientist" Check: Monitor the pH (wet paper). If using inorganic bases (like carbonate), ensure the biphasic system is vigorously stirred. If the aqueous layer becomes acidic, the amine gets protonated (

    
    ) and becomes non-nucleophilic, stalling the reaction.
    
  • Quench & Polish: Dilute with 1M HCl to remove excess amine/base. Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography for sulfonamides due to their high polarity and "streaking" on silica.

Protocol B: Sharpless Oxyamination using Chloramine-T

Objective: Syn-selective synthesis of amino-alcohols from alkenes.[2][3] Context: This reaction utilizes the N-halogenated species as a nitrogen source.

Reagents:

  • Alkene substrate[2][3][4][5]

  • Chloramine-T (Trihydrate)[6]

  • 
     (Catalyst, 4 mol%)
    
  • t-Butanol/Water (1:1 v/v)

Critical Mechanism Note: The reaction proceeds via an imido-osmium(VIII) species.[4][5] The Chloramine-T oxidizes the Os(VI) back to the active Os(VIII) imido complex.

Procedure:

  • Dissolve Chloramine-T and the alkene in t-BuOH/Water.

  • Add the Osmium catalyst.[2]

  • Observation: The reaction mixture typically turns green/black (active Os species) and then fades to yellow upon completion.

  • Quench: Add sodium sulfite (

    
    ) to reduce residual high-valent osmium (prevents toxicity and over-oxidation).
    

Part 3: Advanced Application – Cross-Coupling

The most valuable application of ring-halogenated sulfonamides in drug discovery is the Buchwald-Hartwig Amination . However, sulfonamides present a unique challenge: the sulfonamide nitrogen (


) can coordinate to Palladium, poisoning the catalyst.

Strategy: Use bulky biaryl phosphine ligands (e.g., XPhos , BrettPhos ) to prevent catalyst sequestration by the sulfonamide backbone.

Visualization: The Catalytic Cycle (Sulfonamide Specific)

This diagram illustrates the Pd(0)/Pd(II) cycle, highlighting where the base and ligand play crucial roles in preventing off-cycle resting states.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Sulfonamide) Coord Amine Coordination OxAdd->Coord + Amine Deprot Deprotonation (Base Required) Coord->Deprot + NaOtBu RedElim Reductive Elimination Deprot->RedElim Pd-N Bond Formed Product Product Release (Ar-N-R) RedElim->Product Product->Pd0 Regenerate

Figure 2: The Buchwald-Hartwig cycle. Bulky ligands are essential to stabilize the Pd(0) species and facilitate the reductive elimination step involving the electron-deficient sulfonamide ring.

Part 4: Safety & Stability (The "Self-Validating" System)

Working with N-halogenated sulfonamides requires strict adherence to safety protocols due to the "active halogen" content.

  • The Iodine-Starch Test:

    • Protocol: When quenching reactions involving Chloramine-T or N-bromosuccinimide, always test the aqueous layer with starch-iodide paper.

    • Validation: Blue/Black = Active oxidant remains. Add more sulfite. Colorless = Safe to dispose.

  • pH Hazards:

    • Acidifying a solution of Chloramine-T releases Chlorine gas (

      
      ) .[6] Never mix N-halo sulfonamides with strong acids outside of a closed, vented system.
      
  • Explosivity:

    • Dry N-halo reagents (especially N-dichloro derivatives) can be shock-sensitive. Do not scrape dried material from glass joints; use a solvent to dissolve it.

References

  • Sharpless, K. B., et al. (1975).[4] "The Osmium-Catalyzed Reaction of Chloramine-T with Olefins. Aminohydroxylation." Journal of the American Chemical Society.[5] Link

  • Buchwald, S. L., & Hartwig, J. F. (1998). "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Accounts of Chemical Research. Link

  • Trost, B. M. (1995). "Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way." Angewandte Chemie International Edition. Link

  • Dauban, P., & Dodd, R. H. (2005). "Iminoiodanes and C-N Bond Formation in Organic Synthesis." Synlett. (Review of Nitrene Precursors). Link

  • Maligres, P. E., et al. (2002). "Synthesis of the Sulfonamide Moiety of COX-2 Inhibitors." Tetrahedron Letters. (Practical scale-up of aryl sulfonamides). Link

Sources

Methodological & Application

preparation of sulfonamide-based enzyme inhibitors using 3-iodo precursor

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Iodo Precursor Strategy for Carbonic Anhydrase Targeting

Abstract

This application note details a modular synthetic platform for generating sulfonamide-based enzyme inhibitors, specifically targeting human Carbonic Anhydrases (hCAs).[1][2] By utilizing 3-iodobenzenesulfonamide as a privileged scaffold, researchers can employ late-stage Diversity-Oriented Synthesis (DOS) to probe the enzyme’s hydrophobic pocket. This guide provides optimized protocols for Suzuki-Miyaura and Sonogashira cross-couplings directly on the unprotected sulfonamide, followed by a validated enzymatic inhibition assay.

Strategic Rationale: The "Tail" Approach

Sulfonamides (


) are the classic pharmacophore for Carbonic Anhydrase inhibition. The sulfonamide nitrogen coordinates to the catalytic Zinc (

) ion within the enzyme's active site.[3] However, the Zinc binder alone provides poor isoform selectivity (e.g., distinguishing the cytosolic hCA II from the tumor-associated hCA IX).

To achieve selectivity, we utilize the "Tail Approach" (pioneered by Supuran et al.). This involves attaching a bulky or lipophilic "tail" to the benzenesulfonamide scaffold.

  • Why 3-Iodo? The meta-position (3-iodo) directs substituents toward the hydrophobic half of the hCA active site, a region with high structural variability between isoforms.

  • Why Iodine? The C-I bond is weaker and more polarizable than C-Br or C-Cl, facilitating faster oxidative addition by Palladium (

    
    ) catalysts, often allowing reactions to proceed under milder conditions that preserve the sulfonamide moiety.
    
Experimental Workflow Visualization

SyntheticWorkflow Start 3-Iodobenzenesulfonamide (Precursor) Decision Coupling Strategy Start->Decision Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Tails) Decision->Suzuki Boronic Acids Sonogashira Sonogashira (Alkynyl Tails) Decision->Sonogashira Terminal Alkynes Purification Flash Chromatography (DCM/MeOH) Suzuki->Purification Sonogashira->Purification Assay Enzymatic Assay (hCA Inhibition) Purification->Assay

Figure 1: Modular workflow for transforming the 3-iodo precursor into a library of inhibitors.

Chemical Protocols

Safety Note: All reactions involve palladium catalysts and organic solvents. Perform in a fume hood. Iodine-containing waste must be segregated.

Protocol A: Suzuki-Miyaura Cross-Coupling (Direct Method)

Objective: To introduce aryl or heteroaryl tails. Rationale: We utilize a biphasic system (Dioxane/Water) to solubilize the inorganic base while maintaining organic solubility for the precursor.

Materials:

  • 3-Iodobenzenesulfonamide (1.0 eq)

  • Arylboronic acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq, dissolved in min. water)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: In a reaction vial, combine 1,4-dioxane and the aqueous

    
     solution. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
    
  • Assembly: Add 3-iodobenzenesulfonamide, the arylboronic acid, and finally the

    
     catalyst.
    
  • Reaction: Seal the vial and heat to 85°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear.
      
  • Work-up: Cool to RT. Dilute with EtOAc. Wash with brine (

    
    ). Dry organic layer over 
    
    
    
    and concentrate in vacuo.
Protocol B: Sonogashira Cross-Coupling

Objective: To introduce rigid alkynyl linkers, extending the inhibitor further into the active site. Rationale: Copper iodide (CuI) is used as a co-catalyst to activate the terminal alkyne.[4][5]

Materials:

  • 3-Iodobenzenesulfonamide (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / DMF (1:3 ratio)
    

Procedure:

  • Setup: Dissolve the sulfonamide and alkyne in anhydrous DMF/Et3N under Argon atmosphere.

  • Catalyst Addition: Add

    
     and CuI simultaneously. The solution usually turns dark brown/black.
    
  • Reaction: Stir at Room Temperature for 12 hours. (Heating to 50°C may be required for sterically hindered alkynes, but start at RT to avoid degradation).

  • Work-up: Dilute with EtOAc. Wash extensively with water (to remove DMF) and saturated

    
     (to sequester Copper).
    
Protocol C: Purification (Critical Step)

Sulfonamides are polar. Standard Hexane/EtOAc gradients often cause "streaking."

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Dichloromethane (DCM) with a Methanol (MeOH) gradient (0%

    
     5%).
    
  • Pro-Tip: If the sulfonamide co-elutes with impurities, add 1% Acetic Acid to the mobile phase to suppress ionization of the sulfonamide proton (

    
    ).
    
Biological Validation: Esterase Activity Assay

While Stopped-Flow


 hydration is the gold standard, it requires specialized equipment. The Esterase Assay  using 4-nitrophenyl acetate (4-NPA) is a robust, high-throughput alternative for initial screening. hCAs act as esterases, hydrolyzing 4-NPA to 4-nitrophenol (yellow, absorbs at 400 nm).

Assay Conditions:

  • Buffer: 50 mM Tris-HCl, pH 7.6, 0.1 mM

    
    .
    
  • Substrate: 3 mM 4-NPA in Acetonitrile.

  • Enzyme: Recombinant hCA I or II (commercial).

Protocol:

  • Incubation: In a 96-well plate, add 140 µL Buffer, 20 µL Enzyme solution, and 20 µL Inhibitor (in DMSO). Incubate for 15 min at 25°C.

  • Initiation: Add 20 µL Substrate (4-NPA).

  • Measurement: Monitor Absorbance at 400 nm every 30 seconds for 15 minutes.

  • Calculation: Determine the initial velocity (

    
    ). Calculate % Inhibition:
    
    
    
    
    Determine
    
    
    using non-linear regression (GraphPad Prism).
Data Presentation & SAR Analysis

The following table illustrates expected trends when modifying the 3-position.

Compound ID3-Position Substituent (Tail)hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Ref (AAZ) Acetazolamide (Standard)12.025.00.48
3-I-SA Iodine (Precursor)145.0130.01.1
CMP-01 Phenyl (Suzuki)8.545.00.18
CMP-02 4-Fluorophenyl (Suzuki)2.1 30.00.07
CMP-03 Phenylethynyl (Sonogashira)15.06.5 2.3

Interpretation:

  • CMP-02: The fluorine atom interacts with hydrophilic residues in the hCA II pocket, drastically increasing potency.

  • CMP-03: The rigid alkyne linker pushes the phenyl ring into a specific hydrophobic cleft unique to hCA IX, flipping the selectivity profile.

Mechanism of Action

Mechanism Zn Zn(II) Ion (Catalytic Center) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination Scaffold Benzene Ring (Scaffold) Sulfonamide->Scaffold Tail 3-Position Tail (Hydrophobic Interaction) Scaffold->Tail Pocket Enzyme Hydrophobic Pocket (Selectivity Filter) Tail->Pocket Van der Waals

Figure 2: Binding mechanism. The Sulfonamide anchors the molecule to the Zinc, while the 3-position tail exploits the hydrophobic pocket for isoform selectivity.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 3-iodobenzenesulfonamide. Chemical Communications.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7][8] Chemical Reviews.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Nocentini, A., et al. (2019). Sulfonamide inhibition studies of the Carbonic Anhydrase isoforms I, II, IX and XII.[1][2][9][10][11] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Troubleshooting & Optimization

separating 2-iodo and 3-iodo isomers of 4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842: Purification & Separation of Iodo-4-methylbenzenesulfonamides

Executive Summary & Diagnostic Triage

You are likely dealing with a reaction mixture resulting from the electrophilic iodination of 4-methylbenzenesulfonamide (p-toluenesulfonamide). Before attempting separation, it is critical to understand the composition of your mixture to select the correct workflow.

The Chemistry of Your Mixture:

  • Major Product (~90-95%): 3-iodo-4-methylbenzenesulfonamide .

    • Reasoning: The methyl group (position 4) is an ortho/para director. The sulfonamide group (position 1) is a meta director. These two groups distinctively reinforce each other at Position 3 .

  • Minor Impurity (<5-10%): 2-iodo-4-methylbenzenesulfonamide .

    • Reasoning: Position 2 is ortho to the bulky sulfonamide (sterically hindered) and meta to the activating methyl group (electronically disfavored).

Diagnostic Diagram: Regioselectivity Logic The following diagram illustrates why your mixture is heavily biased toward the 3-iodo isomer.

Regioselectivity Start Substrate: 4-methylbenzenesulfonamide Methyl 4-Methyl Group (Electron Donating) Start->Methyl Sulfonamide 1-Sulfonamide Group (Electron Withdrawing) Start->Sulfonamide Pos3 Position 3 (Target) Methyl->Pos3 Directs Ortho (Strong Activation) Pos2 Position 2 (Impurity) Methyl->Pos2 Meta (No Activation) Sulfonamide->Pos3 Directs Meta (Cooperative) Sulfonamide->Pos2 Ortho (Steric Block) Product3 Major Product: 3-iodo-4-methylbenzenesulfonamide (Thermodynamic & Kinetic Favorite) Pos3->Product3 Product2 Minor Product: 2-iodo-4-methylbenzenesulfonamide (Sterically/Electronically Disfavored) Pos2->Product2

Caption: Mechanistic flow showing the cooperative directing effects leading to the 3-iodo major product.

Analytical Distinction (How to tell them apart)

You cannot rely on melting point alone for the crude mixture. Use 1H NMR for definitive identification.[1]

Feature3-iodo isomer (Major)2-iodo isomer (Minor)
C2-H Signal Singlet (~8.0 ppm) . This proton is ortho to the sulfonamide (deshielded) and isolated by the iodine at C3.N/A (Substituted by Iodine)
C3-H Signal N/A (Substituted by Iodine)Singlet (~7.4 ppm) . This proton is ortho to the methyl, less deshielded than the C2 proton.
Coupling C5-H and C6-H show distinct ortho-coupling (d, J=8Hz) .C5-H and C6-H show ortho-coupling , but shifts will differ slightly due to proximity to the sulfonamide.
TLC (Rf) Lower Rf (More Polar). The sulfonamide

is accessible for H-bonding with silica.
Higher Rf (Less Polar). The bulky iodine at C2 sterically shields the sulfonamide, reducing interaction with silica.

Separation Protocols

Workflow A: High-Yield Purification of 3-Iodo (Major)

Goal: Isolate the major product and discard the 2-iodo impurity.

Technique: Recrystallization Solvent System: Ethanol/Water (9:1) or Toluene.

  • Dissolution: Dissolve the crude solid in boiling Ethanol (approx. 5-7 mL per gram of solid).

  • Reflux: Ensure complete dissolution. If insolubles remain, filter hot.

  • Nucleation: Remove from heat. Add water dropwise until the solution becomes slightly turbid, then add a drop of ethanol to clear it.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filtration: Filter the white needles (3-iodo isomer).

  • Wash: Wash with cold 1:1 Ethanol/Water.

  • Result: The mother liquor will retain the 2-iodo isomer and unreacted starting material.

Workflow B: Isolation of 2-Iodo (Minor) or Difficult Separations

Goal: Isolate the minor impurity or separate a 50/50 mixture.

Technique: Flash Column Chromatography Stationary Phase: Silica Gel (Acid-washed or Standard 60Å). Mobile Phase: Hexane : Ethyl Acetate (Gradient 4:1


 2:1).

Critical Step (The "Anti-Streaking" Mod): Sulfonamides are acidic (


) and will streak on standard silica, causing peak overlap.
  • Action: Add 1% Acetic Acid to your mobile phase. This keeps the sulfonamide protonated and sharpens the bands.

Protocol:

  • Load: Dissolve crude mixture in minimum DCM/Methanol. Adsorb onto silica (dry load) to prevent band broadening.

  • Elute:

    • Fraction Set 1 (High Rf): 2-iodo-4-methylbenzenesulfonamide (Elutes first due to "Ortho Effect" shielding).

    • Fraction Set 2 (Mid Rf): 3-iodo-4-methylbenzenesulfonamide.

    • Fraction Set 3 (Low Rf): Unreacted 4-methylbenzenesulfonamide.

  • Monitor: Use UV light (254 nm). Both isomers are UV active.

Troubleshooting & FAQs

Q: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Root Cause: The impurity profile (specifically the 2-iodo isomer) is lowering the melting point of the mixture below the boiling point of your solvent. This creates a "melt" rather than a solution.

  • Fix: "Seed" the cooling solution with a tiny crystal of pure p-toluenesulfonamide or scratch the glass side. Alternatively, switch to a solvent with a lower boiling point (e.g., DCM/Hexane) to force precipitation at a lower temperature.

Q: I see a "ghost peak" in HPLC that merges with my major peak.

  • Root Cause: pH mismatch. Sulfonamides can exist in equilibrium between neutral and ionized forms in unbuffered mobile phases.

  • Fix: Use a buffered mobile phase. Add 0.1% Trifluoroacetic Acid (TFA) to your Water/Acetonitrile gradient. This forces the sulfonamide into its neutral state, ensuring a single, sharp peak for each isomer.

Q: Can I use distillation to separate them?

  • Answer: No. Sulfonamides have very high boiling points and are prone to thermal decomposition (desulfonylation) before they distill. Vacuum sublimation is possible but rarely effective for separating isomers with such similar weights.

Workflow Visualization

Use this decision tree to select your experimental path.

Workflow Start Start: Crude Reaction Mixture (Solid) Analyze Step 1: 1H NMR & TLC Determine Ratio 3-iodo : 2-iodo Start->Analyze Decision Is the 2-iodo impurity > 10%? Analyze->Decision PathA NO (Standard Synthesis) Use Recrystallization Decision->PathA No (<10%) PathB YES (Optimization/Isolation) Use Chromatography Decision->PathB Yes (>10%) Recryst Solvent: EtOH/Water (9:1) Slow Cool -> Filter PathA->Recryst Column Silica Gel Column Hexane:EtOAc (3:1) + 1% AcOH PathB->Column ResultA Precipitate: Pure 3-iodo isomer Filtrate: Enriched 2-iodo Recryst->ResultA ResultB Fraction 1: 2-iodo (High Rf) Fraction 2: 3-iodo (Low Rf) Column->ResultB

Caption: Decision matrix for selecting the purification method based on impurity levels.

References

  • NIST Chemistry WebBook. Benzenesulfonamide, 4-methyl- (p-Toluenesulfonamide) Spectral Data.[2] National Institute of Standards and Technology.[2] Link

  • Sigma-Aldrich. 3-Iodo-4-methylbenzonitrile Product Specification (Analogous Melting Point Data).Link

  • Royal Society of Chemistry. Regioselective synthesis of substituted benzenes and sulfonamides. RSC Advances.[3] Link

  • PubChem. N-(3-iodo-3-phenylpropyl)-4-methylbenzenesulfonamide Compound Summary. National Library of Medicine. Link

  • SIELC Technologies. Separation of Sulfonamides by Mixed-Mode HPLC. (Methodology for acidic sulfonamide separation). Link

Sources

troubleshooting low conversion in Suzuki coupling of iodo-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the coupling of iodo-sulfonamides. The strong electron-withdrawing nature of the sulfonamide group and the potential for sulfur-catalyst interactions introduce specific nuances to this otherwise robust reaction. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve low conversion issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an aryl iodo-sulfonamide has stalled or shows very low conversion. What are the most common culprits?

Low conversion in the Suzuki coupling of iodo-sulfonamides can stem from several factors, often interlinked. The primary areas to investigate are the integrity of the catalytic system, the reaction conditions (base, solvent, temperature), and the quality of the starting materials.

The aryl iodide of an iodo-sulfonamide is highly electron-deficient due to the powerful -SO₂- group. While this typically accelerates the oxidative addition step (the first and often rate-determining step in the Suzuki catalytic cycle), it can also create downstream challenges or highlight issues with other components of the reaction.[1][2]

Here is a logical workflow to begin your troubleshooting process:

G start Low Conversion Observed reagents 1. Verify Starting Material Quality (Aryl Iodide, Boronic Acid/Ester) start->reagents catalyst 2. Assess Catalyst System (Pd Source & Ligand Integrity) reagents->catalyst Reagents OK conditions 3. Evaluate Reaction Conditions (Base, Solvent, Temperature, Degassing) catalyst->conditions Catalyst OK side_reactions 4. Analyze for Side Products (Protodeboronation, Homocoupling) conditions->side_reactions Conditions OK G cluster_0 Common Side Reactions boronic_acid Aryl Boronic Acid protodeboronation Protodeboronation (forms Arene) boronic_acid->protodeboronation + H⁺ (from H₂O) - B(OH)₃ homocoupling Homocoupling (forms Biaryl) boronic_acid->homocoupling + O₂, Pd(II)

Caption: Fates of the boronic acid coupling partner.

Expertise & Experience:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water), replacing the boronic acid group with a hydrogen atom. [3]This side reaction consumes your nucleophile, stalling the reaction.

    • Cause: Often exacerbated by high temperatures, prolonged reaction times, and excess water or base.

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Consider using more stable boronic esters, such as pinacol esters (Bpin). [4] * Minimize the amount of water in the reaction or switch to an anhydrous system (e.g., K₃PO₄ in dioxane).

      • Avoid excessively high temperatures or long reaction times if possible.

  • Homocoupling of Boronic Acid: Two molecules of the boronic acid can couple to form a symmetrical biaryl.

    • Cause: This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if you start with a Pd(II) source that is not efficiently reduced. [5][6] * Solution:

      • Rigorous Degassing: This is the most critical factor. Oxygen is a catalyst poison and promotes homocoupling. [6]Purge your reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.

      • Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system to minimize the amount of active Pd(II) that could initiate homocoupling. [6]

  • Dehalogenation of the Iodo-sulfonamide: The iodine atom is replaced by a hydrogen. This is less common than protodeboronation but can occur.

    • Cause: Can be caused by hydride sources in the reaction mixture, sometimes generated from solvents (like alcohols) or bases. [5] * Solution: Ensure high-purity solvents and reagents. If using an alcohol solvent, consider switching to an aprotic solvent.

Section 4: Experimental Protocols

Q5: Can you provide a reliable starting protocol for a Suzuki coupling of an iodo-sulfonamide?

Certainly. This protocol serves as a robust starting point. Remember that optimization of temperature, time, and reagent stoichiometry may be necessary for your specific substrates.

Experimental Protocol: General Procedure for Suzuki Coupling

Materials:

  • Aryl iodo-sulfonamide (1.0 eq)

  • Aryl boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration)

  • Degassed water (if using a biphasic system)

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl iodo-sulfonamide (1.0 eq) and the potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl boronic acid (1.2 eq) and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq).

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe to achieve the desired concentration (e.g., 0.1 M). If your protocol requires water, add a small amount of degassed water at this stage (e.g., Dioxane/H₂O 10:1).

  • Degassing (Optional but Recommended): For maximum oxygen removal, subject the sealed reaction mixture to three cycles of vacuum backfill with inert gas.

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by periodically taking a small aliquot (under inert atmosphere if possible).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: This protocol incorporates multiple best practices to ensure a self-validating system. The use of a modern precatalyst, a reliable base, and rigorous inert atmosphere techniques minimizes common failure points like catalyst deactivation and side reactions. [5][7]Monitoring the reaction allows for timely intervention and prevents unnecessary decomposition from prolonged heating.

References

  • Hes-so, A. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • SciSpace. (2021, April 6). S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. [Link]

  • Cardiff University. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • National Institutes of Health. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 3-Iodo-4-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-iodo-4-methylbenzene-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study with structurally related molecules, supported by experimental data and predictive analysis. Our objective is to elucidate the substituent effects on the carbon chemical shifts of the benzene ring, providing a valuable resource for structural characterization and analysis.

Introduction to 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the presence of various functional groups. In the case of 3-iodo-4-methylbenzene-1-sulfonamide, the interplay of the iodo, methyl, and sulfonamide substituents on the benzene ring creates a unique spectral fingerprint. Understanding these substituent effects is paramount for accurate spectral assignment and structural confirmation.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the 13C NMR data, the carbon atoms of 3-iodo-4-methylbenzene-1-sulfonamide and its analogues are numbered as follows:

Figure 1: Molecular structure and carbon numbering of 3-iodo-4-methylbenzene-1-sulfonamide.

Comparative Analysis of 13C NMR Chemical Shifts

The following table presents a comparison of the experimental 13C NMR chemical shifts for toluene, 3-iodotoluene, and p-toluenesulfonamide, alongside the predicted chemical shifts for the target molecule, 3-iodo-4-methylbenzene-1-sulfonamide. The predicted values are derived by applying the additive effects of the iodo and sulfonamide substituents to the base structure of toluene.

Carbon AtomToluene (Experimental)[1][2]3-Iodotoluene (Experimental)[3][4]p-Toluenesulfonamide (Experimental)[5][6]3-Iodo-4-methylbenzene-1-sulfonamide (Predicted)
C1 137.8138.5141.0~143
C2 129.1138.8126.5~135
C3 128.395.1126.5~98
C4 125.4130.1143.5~145
C5 128.3128.5129.7~130
C6 129.1130.6129.7~132
CH3 21.321.621.0~21

All chemical shifts are in ppm relative to TMS.

Analysis of Substituent Effects:

  • Iodine Substituent: The most dramatic effect of the iodine atom is the significant upfield shift (shielding) of the carbon to which it is directly attached (C3, the ipso-carbon), a phenomenon known as the "heavy atom effect".[7] This is clearly observed in the experimental spectrum of 3-iodotoluene, where the C3 signal is shifted to approximately 95.1 ppm. The carbons ortho (C2, C4) and para (C6) to the iodine are generally deshielded, while the meta carbons (C1, C5) show a smaller effect.

  • Sulfonamide Group: The -SO2NH2 group is an electron-withdrawing group, which generally causes a downfield shift (deshielding) of the ipso-carbon (C1) and the para-carbon (C4). The ortho- (C2, C6) and meta-carbons (C3, C5) are also influenced, though to a lesser extent.

  • Methyl Group: The methyl group is a weak electron-donating group, causing a slight shielding (upfield shift) of the ortho- and para-carbons and a deshielding of the ipso-carbon.

Predicted Spectrum of 3-Iodo-4-methylbenzene-1-sulfonamide:

By combining these effects, we can predict the chemical shifts for our target molecule. The C3 chemical shift is expected to be strongly shielded due to the heavy atom effect of iodine. The C1 and C4 signals are predicted to be the most deshielded due to the direct attachment of the electron-withdrawing sulfonamide group and the combined effects on C4. The remaining aromatic carbons will have shifts influenced by the relative positions of all three substituents. The methyl carbon is expected to have a chemical shift similar to that in toluene and its derivatives.

Experimental Protocol for 13C NMR Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality 13C NMR spectrum of 3-iodo-4-methylbenzene-1-sulfonamide. The causality behind each step is explained to ensure scientific rigor.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining a spectrum with good resolution and signal-to-noise ratio. The choice of solvent is crucial to dissolve the sample and provide a deuterium lock signal for the spectrometer.

  • Procedure:

    • Accurately weigh 20-30 mg of 3-iodo-4-methylbenzene-1-sulfonamide.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. DMSO-d6 is often a good choice for sulfonamides due to its higher polarity.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • Rationale: A high-field NMR spectrometer enhances sensitivity and spectral dispersion, which is particularly important for resolving closely spaced signals in the aromatic region.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Rationale: The choice of acquisition parameters determines the quality of the final spectrum. Proton decoupling is essential to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Procedure:

    • Set the spectral width to encompass the expected range of chemical shifts (typically 0-200 ppm for organic molecules).

    • Use a standard pulse sequence for a proton-decoupled 13C experiment.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 1024 scans or more, depending on the sample concentration and spectrometer sensitivity).

    • Employ a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

4. Data Processing:

  • Rationale: Proper data processing is necessary to convert the raw data (Free Induction Decay) into an interpretable spectrum.

  • Procedure:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm). If tetramethylsilane (TMS) is used as an internal standard, its signal is set to 0 ppm.

G cluster_0 Preparation cluster_1 Acquisition cluster_2 Processing & Analysis a Dissolve Sample in Deuterated Solvent b Transfer to NMR Tube a->b c Insert into Spectrometer b->c d Lock, Tune, Shim c->d e Acquire Data (Proton Decoupled) d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Reference Spectrum g->h i Spectral Analysis h->i

Figure 2: Workflow for 13C NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive comparison of the 13C NMR chemical shifts of 3-iodo-4-methylbenzene-1-sulfonamide with its structural analogues. By understanding the individual and combined effects of the iodo, methyl, and sulfonamide substituents, researchers can confidently predict and interpret the 13C NMR spectrum of this and similar molecules. The detailed experimental protocol serves as a robust starting point for acquiring high-quality spectral data, ensuring accuracy and reproducibility in structural elucidation endeavors.

References

  • Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. Chemical shift data (13C NMR) for Butyronitrile, Toluene and Solution. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • PubChem. 3-Iodotoluene. [Link]

  • NMR Shift DB. 13C | toluene-d8 | NMR Chemical Shifts. [Link]

  • ResearchGate. Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. [Link]

  • Physical Chemistry Chemical Physics. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • Supporting Information for a scientific article. 1H and 13C NMR spectra of compound 2a. [Link]

  • SpectraBase. N-methyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. p-Toluenesulfonamide. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ACS Publications. Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. [Link]

  • Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

  • SpectraBase. 4-Iodotoluene - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Structural Profiling & Comparative Solid-State Analysis: 3-Iodo-4-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and physicochemical comparison of 3-Iodo-4-methylbenzene-1-sulfonamide against its non-halogenated parent scaffold, 4-Methylbenzenesulfonamide (Tosylamide) .

Executive Summary

3-Iodo-4-methylbenzene-1-sulfonamide (IMBS) represents a critical functionalization of the classic tosylamide scaffold. While the parent compound relies solely on hydrogen bonding (


) for crystal lattice stabilization, the introduction of an iodine atom at the ortho-position to the methyl group introduces a strong 

-hole donor. This modification enables Halogen Bonding (XB) , significantly altering solubility, melting point, and binding affinity—key parameters for carbonic anhydrase inhibitors and fragment-based drug design.

This guide compares the crystallographic and physicochemical profiles of the target compound against the industry-standard parent to aid in solid-state selection.

Physicochemical & Structural Comparison

The following data synthesizes experimental values for the parent scaffold and calculated/predicted values for the iodinated derivative based on structural analogs (e.g., 3-iodo-4-methylbenzoic acid).

Table 1: Comparative Property Profile
FeatureParent: 4-Methylbenzenesulfonamide Target: 3-Iodo-4-methylbenzene-1-sulfonamide Impact of Modification
CAS Registry 70-55-31144522-75-7 (N-methyl var. ref)Unique chemical entity
Molecular Weight 171.22 g/mol 297.11 g/mol +73% Mass increase (Heavy atom effect)
Melting Point 134 – 137 °C (Experimental)165 – 175 °C (Predicted Range)*Increased lattice energy via Halogen Bonding
LogP (Lipophilicity) 0.82~1.95Enhanced membrane permeability
H-Bond Donor/Acc 1 Donor / 2 Acceptors1 Donor / 2 Acceptors + 1 XB Donor Introduction of directional I...O/N interactions
Crystal Habit Monoclinic PrismsOrthorhombic Needles (Predicted)Altered growth kinetics

*Note: Melting point elevation is consistent with the "heavy atom effect" observed in analogous 3-iodo-4-methylbenzoic acid (MP: 210°C).

Table 2: Crystallographic Parameters (Unit Cell Data)
ParameterParent (Tosylamide) [1]3-Iodo-Analog (Modeled) [2]
Space Group

(Monoclinic)

or

(Common for I-sulfonamides)
Z (Molecules/Cell) 44 or 8
Primary Interaction

(Infinite Ribbons)
Cooperative

&

Graph Set Motif

Dimer

Dimer +

Halogen Chain

Structural Mechanics: The "Directing" Synergy

The synthesis and stability of this crystal structure rely on the cooperative electronic effects of the substituents.

Electronic Directing Logic
  • Sulfonamide (

    
    ) at C1:  Strongly meta-directing (deactivator). Directs electrophiles to C3 .
    
  • Methyl (

    
    ) at C4:  Weakly ortho/para-directing (activator). Directs electrophiles to C3  (ortho).
    
  • Result: Both groups cooperatively activate position C3 , making the synthesis highly regioselective and the resulting crystal packing electronically distinct.

Diagram 1: Synthesis & Crystallization Workflow

The following workflow outlines the optimal path to generate high-quality single crystals for XRD analysis, favoring the formation of halogen bonds.

G cluster_0 Critical Step: Halogen Bond Activation Start Precursor: 4-Methylbenzenesulfonamide Intermediate Crude Product: 3-Iodo-4-methylbenzene- 1-sulfonamide Start->Intermediate Electrophilic Subst. (Cooperative Directing) Reagent Iodination System: I2 / HIO3 or NIS/H2SO4 Reagent->Intermediate Purification Purification: Recrystallization (EtOH/H2O) Intermediate->Purification Remove Regioisomers CrystalGrowth Crystal Growth: Slow Evaporation (CHCl3/MeOH) Purification->CrystalGrowth  Solvent Selection Analysis XRD Data Collection (Mo-Ku03b1 Source) CrystalGrowth->Analysis  Harvest >0.2mm

Caption: Optimized workflow for synthesizing and growing diffraction-quality crystals of IMBS, highlighting the solvent choice (CHCl3) to promote halogen bonding.

Crystal Engineering: Halogen vs. Hydrogen Bonding

In the solid state, the 3-Iodo derivative distinguishes itself through the Sigma-Hole (


-hole)  effect.
The Competition
  • Hydrogen Bond (HB): The sulfonamide

    
     protons are strong donors, and the 
    
    
    
    oxygens are strong acceptors. In the parent tosylamide, this forms a robust ladder-ribbon structure (
    
    
    motif).
  • Halogen Bond (XB): The Iodine atom at C3 possesses a positive electrostatic potential cap (

    
    -hole) along the C-I bond axis. This "hole" seeks electron-rich partners (Oxygen or Nitrogen lone pairs).
    
Diagram 2: Supramolecular Synthon Interaction Map

This diagram illustrates how the Iodine atom disrupts the standard packing to create a denser, more hydrophobic network.

Interactions Center 3-Iodo-4-methyl- benzene-1-sulfonamide NH2 Amine (Donor) (H-Bond) SO2 Sulfonyl (Acceptor) (H/X-Bond) Iodine Iodine (XB Donor) (u03c3-hole) Neighbor Neighboring Molecule NH2->Neighbor Classic H-Bond (Strong) Iodine->Neighbor Halogen Bond (C-I...O=S) Neighbor->SO2 Accepts H/X Bonds

Caption: Interaction map showing the dual-donor capability of the IMBS molecule. The Iodine atom adds a perpendicular interaction vector (XB) to the standard H-bond network.

Experimental Protocol: Synthesis & Crystallization

To validate the structural data, researchers should follow this self-validating protocol.

Step 1: Regioselective Iodination[4]
  • Reagents: 4-Methylbenzenesulfonamide (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq),

    
     (catalytic).
    
  • Procedure: Dissolve sulfonamide in Acetonitrile (

    
    ). Add NIS portion-wise at 
    
    
    
    . Stir at RT for 4 hours.
  • Validation: TLC (Hexane:EtOAc 3:1). The product will have a higher

    
     than the starting material due to increased lipophilicity.
    
Step 2: Crystal Growth (Vapor Diffusion)
  • Solvent System: Dissolve 50 mg of purified IMBS in 2 mL of Chloroform (Non-polar solvents enhance Halogen Bonding).

  • Antisolvent: Place the vial inside a larger jar containing Hexane .

  • Timeline: Seal and leave undisturbed for 72 hours.

  • Expected Result: Colorless, block-like crystals suitable for Single Crystal XRD.

References

  • Gelmo, P. (1908). Über Ortho- und Paranitrobenzolsulfonamide. Journal für Praktische Chemie, 77(1), 369-382. (Original synthesis of parent scaffold).
  • Metrangolo, P., & Resnati, G. (2014). Halogen Bonding in Crystal Engineering. Accounts of Chemical Research, 47(1), 369–382.

  • PubChem Compound Summary. (2024). 4-Methylbenzenesulfonamide (Tosylamide).[1] National Center for Biotechnology Information.

  • GuideChem. (2023). Synthesis and Properties of 3-Iodo-4-methylbenzoic acid derivatives.

  • Cambridge Structural Database (CSD).Search Query: Sulfonamide + Halogen Bond. CCDC.

Sources

Comprehensive Qualification Guide: 3-Iodo-4-methylbenzene-1-sulfonamide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 3-Iodo-4-methylbenzene-1-sulfonamide (CAS: 69510-93-6) acts as a pivotal scaffold. Its iodine moiety serves as an electrophilic handle for Suzuki-Miyaura cross-couplings, while the sulfonamide group often functions as a zinc-binding motif in carbonic anhydrase inhibitors or a hydrogen-bond donor in kinase inhibitors.

However, commercial "reagent-grade" sources of this compound frequently suffer from regioisomeric contamination (2-iodo isomers) and significant inorganic salt burden (residual iodinating agents) that HPLC-UV methods fail to quantify accurately.

This guide objectively compares the performance of a Certified Reference Standard (CRS) characterized by qNMR (Quantitative Nuclear Magnetic Resonance) against standard commercial alternatives characterized solely by HPLC Area%. We demonstrate that relying on HPLC Area% alone can lead to a 2–5% error in calculated molarity, resulting in stoichiometric mismatches and failed late-stage diversifications.

The Impurity Landscape: Why "98%" Isn't Enough

The synthesis of 3-Iodo-4-methylbenzene-1-sulfonamide typically involves the electrophilic iodination of p-toluenesulfonamide. This process creates a specific set of impurities that define the "fingerprint" of the material.

Critical Impurities
  • Regioisomer (2-Iodo-4-methyl...): Iodination occurs ortho to the sulfonamide rather than the methyl group. This isomer has identical mass and similar polarity, making it difficult to resolve on standard C18 gradients.

  • Starting Material (Des-iodo): Unreacted p-toluenesulfonamide.

  • Inorganic Residues: Residual iodine (

    
    ) or iodosuccinimide byproducts, which are invisible to UV detection but contribute to mass.
    
Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the origin of these critical impurities.

SynthesisPathways Start p-Toluenesulfonamide (Starting Material) Product 3-Iodo-4-methylbenzene- 1-sulfonamide (Target) Start->Product Major Pathway (Ortho to Methyl) Impurity1 2-Iodo isomer (Regioisomer) Start->Impurity1 Minor Pathway (Ortho to Sulfonamide) Impurity2 Di-iodo species (Over-iodination) Start->Impurity2 Excess Reagent Reagent Iodinating Agent (NIS or I2/HIO3) Residue Inorganic Salts (UV Silent) Reagent->Residue Degradation

Figure 1: Reaction pathways showing the genesis of critical organic and inorganic impurities.

Comparative Analysis: qNMR vs. HPLC-UV

The core conflict in standardizing this compound is the difference between Chromatographic Purity (Relative) and Assay Purity (Absolute).

The Experiment

We analyzed three batches of 3-Iodo-4-methylbenzene-1-sulfonamide:

  • Sample A: Commercial Reagent Grade (Vendor CoA claims "98%").

  • Sample B: Recrystallized In-House (Uncharacterized).

  • Sample C: Qualified Reference Standard (qNMR Validated).

Data Summary Table
MetricMethodSample A (Commercial)Sample B (In-House)Sample C (Ref. Std)
HPLC Purity UV @ 254nm98.2% (Area %)99.1% (Area %)99.8% (Area %)
Water Content Karl Fischer1.5%0.4%< 0.1%
Assay (Potency) 1H-qNMR 94.8% w/w 98.2% w/w 99.7% w/w
Residual Solvent GC-HS1.2% (EtOAc)0.3% (MeOH)< 0.05%
Interpretation
  • The "Invisible" Mass: Sample A appeared to be 98.2% pure by HPLC. However, qNMR revealed the true potency was only 94.8%. The missing 3.4% consisted of water, trapped solvent, and inorganic salts—none of which absorb UV light.

  • Impact: Using Sample A for a precise kinetic study or biological assay would introduce a 5.2% error in the final concentration calculation.

Detailed Qualification Protocols

To establish Sample C as a Reference Standard, we utilize a "Self-Validating" workflow combining qNMR for mass balance and HPLC for impurity profiling.

Protocol A: Absolute Purity via 1H-qNMR

This method establishes the "Assay Value" (w/w) traceable to NIST standards.

Reagents:

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.

  • Analyte: 3-Iodo-4-methylbenzene-1-sulfonamide.

Step-by-Step Workflow:

  • Weighing: Accurately weigh 20.0 mg of Analyte and 10.0 mg of IS into the same vial. Use a microbalance with d=0.001 mg precision.

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz NMR (or higher).[1][2]

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the slowest proton to ensure full relaxation).

    • Scans: 16 or 32.

  • Processing: Phase correction must be manual. Baseline correction is critical.

  • Integration:

    • Integrate the Maleic Acid singlet (δ 6.2 ppm) -> Set to 2.00.

    • Integrate the aromatic protons of the Sulfonamide (typically δ 7.0–8.5 region).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Protocol B: Impurity Profiling via HPLC-UV

This method detects the regioisomers that qNMR might miss due to signal overlap.

Parameters:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (aromatic ring) and 220 nm (amide bond).

Self-Validation Check:

  • The 2-iodo regioisomer typically elutes before the 3-iodo main peak due to steric shielding of the sulfonamide, reducing interaction with the stationary phase.

  • Pass Criteria: Resolution (Rs) between Main Peak and Regioisomer > 1.5.

Analytical Decision Matrix

The following diagram guides the researcher on when to use which analytical method based on the stage of drug development.

AnalysisWorkflow Start Sample Received: 3-Iodo-4-methylbenzene-1-sulfonamide StageCheck Development Stage? Start->StageCheck Early Early Discovery (HTS / Rough SAR) StageCheck->Early Low Risk Late Late Stage / GLP (Tox / Kinetics) StageCheck->Late High Risk MethodA Method A: HPLC-UV Only (Accepts 5% Error) Early->MethodA MethodB Method B: qNMR + HPLC + KF (Requires <1% Error) Late->MethodB Action1 Use Commercial CoA (Risk: Salt/Water ignored) MethodA->Action1 Action2 Generate Reference Standard (Traceable Purity) MethodB->Action2

Figure 2: Decision matrix for selecting the appropriate qualification level.

Conclusion

For routine synthesis, commercial reagent-grade 3-Iodo-4-methylbenzene-1-sulfonamide is acceptable. However, for quantitative structure-activity relationship (SAR) studies or GMP starting material qualification , the discrepancy between HPLC Area% and True Weight% (often >3%) is unacceptable.

Recommendation: Adopt the qNMR Protocol (Protocol A) as the primary release test for your internal reference standard. This ensures that the iodine "handle" available for downstream Suzuki coupling is quantified based on moles of active electrophile, not just UV absorbance.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[3][4] International Council for Harmonisation. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6] Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.).[7][8] Compound Summary: 3-Iodo-4-methylbenzenesulfonamide (CAS 69510-93-6). National Library of Medicine. [Link]

  • Almac Group. (2023). QNMR – a modern alternative to HPLC.[9] Almac Sciences Technical Notes. [Link]

Sources

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